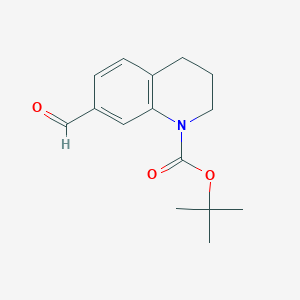

tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-formyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMPIXNWUFQHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650658 | |

| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943736-61-6 | |

| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Formyl-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: A Comprehensive Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, delineate a robust synthetic pathway, provide detailed spectroscopic characterization, and discuss its reactivity and strategic applications in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and lipophilicity of the molecule, while also allowing for controlled deprotection under mild acidic conditions. The 7-formyl group, an aldehyde, is a particularly valuable functional handle. Its electrophilic nature permits a wide array of subsequent chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions.

This unique combination of a rigid bicyclic core, a labile protecting group, and a versatile reactive site makes this compound a highly sought-after intermediate in the synthesis of complex molecules. It is particularly utilized in the development of receptor ligands and enzyme inhibitors, where the dihydroquinoline core can enhance binding affinity and selectivity.[1] Its application spans various therapeutic areas, including the development of bioactive molecules for neurological and inflammatory conditions.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

General Properties

The key identifying information for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 943736-61-6 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Storage | 2-8°C, under an inert atmosphere |

Spectroscopic Data

The following table outlines the expected spectroscopic data for this compound, based on analysis of its functional groups and data from closely related isomers.[3] This serves as a reliable reference for reaction monitoring and quality control.

| Technique | Expected Data |

| ¹H NMR | δ ~9.8 ppm (s, 1H, -CHO) , δ ~7.6-7.8 ppm (m, 2H, Ar-H), δ ~7.3-7.5 ppm (m, 1H, Ar-H), δ ~3.7 ppm (t, 2H, -N-CH₂-), δ ~2.8 ppm (t, 2H, -CH₂-), δ ~1.9 ppm (quint, 2H, -CH₂-), δ ~1.5 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ ~192 ppm (C=O, aldehyde) , δ ~154 ppm (C=O, carbamate) , δ ~145-125 ppm (Ar-C), δ ~81 ppm (-C(CH₃)₃), δ ~43 ppm (-N-CH₂-), δ ~28 ppm (-C(CH₃)₃), δ ~26 ppm (-CH₂-), δ ~22 ppm (-CH₂-) |

| IR Spectroscopy | ν ~1700 cm⁻¹ (C=O stretch, aldehyde) , ν ~1680 cm⁻¹ (C=O stretch, carbamate) , ν ~2970 cm⁻¹ (C-H stretch, aliphatic), ν ~1600, 1480 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spectrometry | [M+H]⁺ calculated for C₁₅H₁₉NO₃: 262.1438; found: 262.1440 |

Synthesis and Purification

The synthesis of this compound is typically achieved through the formylation of the corresponding Boc-protected 1,2,3,4-tetrahydroquinoline. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[4]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The diagram below illustrates the proposed synthetic route from 1,2,3,4-tetrahydroquinoline.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at room temperature, add triethylamine (1.2 eq).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

Step 2: Vilsmeier-Haack Formylation

-

In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add a solution of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with sodium hydroxide to pH 8-9.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group and the lability of the Boc-protecting group.

Reactions of the Formyl Group

The aldehyde is an electrophilic center that can undergo a variety of transformations, providing access to a diverse range of derivatives.

Caption: Common reactions involving the 7-formyl group.

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[3]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol is efficiently achieved with mild reducing agents such as sodium borohydride.[3]

-

Reductive Amination: This is a powerful reaction for introducing nitrogen-containing substituents. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to extend the carbon chain at the 7-position.

Deprotection of the Boc Group

The tert-butoxycarbonyl group is stable under a wide range of conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to reveal the secondary amine. This allows for further functionalization at the nitrogen atom.

Applications in Drug Discovery: A Case Study

The dihydroquinoline scaffold is a key component in the design of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. GSK2881078 is an example of a nonsteroidal SARM that has been investigated for the treatment of age-related muscle atrophy.[5] While the exact synthesis of GSK2881078 may be proprietary, its structure highlights the importance of the substituted dihydroquinoline core. The use of intermediates like this compound allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a library of analogs with diverse substituents at the 7-position.[1]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its well-defined structure, predictable reactivity, and strategic importance in medicinal chemistry make it an indispensable tool for drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for its effective utilization in the laboratory.

References

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

MySkinRecipes. This compound. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Appeletec. 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]

-

UBio. This compound. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chem-Station. Duff Reaction. [Link]

-

ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK2881078. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. This document delves into the compound's physicochemical properties, plausible and robust synthetic routes with mechanistic discussions, and detailed spectroscopic characterization. Furthermore, it explores the compound's utility as a strategic intermediate, offering field-proven, exemplary protocols for its derivatization through critical reactions such as reductive amination and olefination. Designed for researchers, scientists, and drug development professionals, this guide synthesizes foundational chemical principles with practical, application-focused insights to facilitate its effective use in the laboratory.

Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a Boc-protected tetrahydroquinoline scaffold and a reactive aldehyde group. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, known to enhance binding affinity and selectivity for various biological targets.[1] The strategic placement of the formyl group at the C-7 position provides a versatile handle for extensive chemical modification, making this compound a valuable starting point for structure-activity relationship (SAR) studies.[2]

Nomenclature & Identifiers:

-

Systematic (IUPAC) Name: this compound

-

Common Synonyms: 1-Boc-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, 7-Formyl-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

-

CAS Number: 943736-61-6

-

MDL Number: MFCD09800404

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉NO₃ | [3] |

| Molecular Weight | 261.32 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not extensively published, its structure suggests several logical and high-yielding synthetic strategies based on well-established organic reactions. The key is the introduction of a formyl group onto the electron-rich aromatic ring of the Boc-protected tetrahydroquinoline core.

Proposed Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The starting material, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, is activated towards electrophilic aromatic substitution by the nitrogen atom of the carbamate. Formylation is expected to occur predominantly at the C-7 position, which is para to the activating nitrogen atom.

Mechanism: The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]

-

Electrophilic Aromatic Substitution: The electron-rich tetrahydroquinoline ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The spectrum can be divided into three main regions: the tert-butyl group, the aliphatic protons of the heterocyclic ring, and the aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 9.9 | Singlet (s) | 1H | Characteristic downfield shift for aromatic aldehyde protons. |

| Aromatic (H-5, H-6, H-8) | 7.5 - 7.8 | Multiplet (m) | 3H | Deshielded by the electron-withdrawing aldehyde and influenced by the carbamate. H-6 and H-8 will likely be doublets or doublet of doublets adjacent to the formyl group. |

| Methylene (-NCH₂-) | ~3.8 | Triplet (t) | 2H | Protons alpha to the nitrogen are deshielded by the carbamate group. |

| Methylene (-CH₂CH₂N-) | ~2.8 | Triplet (t) | 2H | Typical aliphatic methylene protons adjacent to the aromatic ring. |

| Methylene (-CH₂C(ar)-) | ~2.0 | Multiplet (m) | 2H | Aliphatic protons beta to the nitrogen, showing coupling to both adjacent methylene groups. |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet (s) | 9H | Characteristic singlet for the nine equivalent protons of the Boc protecting group. |

Predicted Infrared (IR) Spectroscopy

-

~2975 cm⁻¹ (C-H stretch, aliphatic): From the tert-butyl and methylene groups.

-

~2830, ~2730 cm⁻¹ (C-H stretch, aldehyde): The characteristic Fermi doublet for an aldehyde C-H bond.

-

~1690-1705 cm⁻¹ (C=O stretch, aldehyde): Strong absorption typical for an aromatic aldehyde.

-

~1680-1695 cm⁻¹ (C=O stretch, carbamate): Strong absorption from the Boc protecting group.

-

~1600, ~1480 cm⁻¹ (C=C stretch, aromatic): Absorptions from the aromatic ring.

Applications in Medicinal Chemistry and Organic Synthesis

This aldehyde is a strategic intermediate primarily used to build more complex molecules. Its value lies in the predictable reactivity of the formyl group, which allows for the introduction of diverse functionalities onto the rigid tetrahydroquinoline scaffold. This is particularly useful in drug discovery for exploring SAR and optimizing lead compounds.[9]

Key Synthetic Transformations

The aldehyde functional group is a gateway to numerous C-C and C-N bond-forming reactions. Below are detailed, exemplary protocols for two of the most common and powerful transformations.

Caption: Key synthetic pathways from the title compound.

Exemplary Protocol 1: Reductive Amination

Reductive amination is one of the most robust methods for forming C-N bonds and is widely used to synthesize secondary and tertiary amines from aldehydes.[10][11] The reaction proceeds via the in situ formation of an imine, which is then reduced by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Objective: To synthesize a 7-(aminomethyl)-tetrahydroquinoline derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic acid (catalytic, optional)

Step-by-Step Methodology:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Add the primary amine (1.1 eq) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause slight effervescence.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine derivative.

Exemplary Protocol 2: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. It involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[1][12][13]

Objective: To synthesize a 7-(vinyl)-tetrahydroquinoline derivative.

Materials:

-

This compound (1.0 eq)

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

-

A strong, non-nucleophilic base (e.g., n-Butyllithium, NaH, or KHMDS) (1.1 eq)

-

Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and suspend it in anhydrous THF.

-

Cool the suspension to 0°C or -78°C (depending on the base and ylide stability).

-

Slowly add the strong base (1.1 eq) dropwise. A distinct color change (often to deep yellow, orange, or red) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC (typically 1-16 hours). The disappearance of the color of the ylide is a good visual indicator of reaction progress.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel.

Safety, Handling, and Storage

-

Safety: Wear suitable protective clothing, including gloves and safety glasses. Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.

-

Handling: Avoid contact with skin and eyes. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[4]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

UBI. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Aher, N. G., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Retrieved from [Link]

-

Nayak, S. K., et al. (2015). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

El-Batta, A., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

-

Organic Reactions. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ChemBuyersGuide.com. (n.d.). Alfa Chemistry (Page 246). Retrieved from [Link]

- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

-

UBI. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [myskinrecipes.com]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Introduction

tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 943736-61-6) is a key synthetic intermediate in the fields of medicinal chemistry and drug development.[1][2] Its dihydroquinoline core is a privileged scaffold found in numerous bioactive molecules, while the aldehyde functional group offers a versatile handle for further chemical elaboration.[3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under mild acidic conditions.

Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the final target molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on established spectroscopic principles and predictive models, offering a robust framework for researchers in the field.

Molecular Structure and Key Features

The structure of this compound, with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol , presents several key features that dictate its spectroscopic signature:[2]

-

Aromatic Ring: A disubstituted benzene ring with protons in specific electronic environments.

-

Dihydroquinoline Core: A partially saturated heterocyclic system with methylene groups adjacent to both the aromatic ring and the nitrogen atom.

-

N-Boc Group: A bulky protecting group with nine equivalent methyl protons, a quaternary carbon, and a carbamate carbonyl group.

-

Formyl Group: An aromatic aldehyde with a characteristic proton and carbonyl group.

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For a molecule of this complexity, conducting the analysis in a standard deuterated solvent such as chloroform-d (CDCl₃) using a high-field spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde H | 9.8 - 9.9 | Singlet (s) | 1H | - |

| Aromatic H (H-8) | 7.6 - 7.7 | Doublet (d) | 1H | ~8.0 |

| Aromatic H (H-6) | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | ~8.0, ~1.5 |

| Aromatic H (H-5) | 7.3 - 7.4 | Doublet (d) | 1H | ~8.0 |

| Methylene H (H-2) | 3.7 - 3.8 | Triplet (t) | 2H | ~6.0 |

| Methylene H (H-4) | 2.7 - 2.8 | Triplet (t) | 2H | ~6.5 |

| Methylene H (H-3) | 1.9 - 2.0 | Quintet (quin) | 2H | ~6.2 |

| tert-Butyl H | 1.4 - 1.5 | Singlet (s) | 9H | - |

Interpretation and Rationale

-

Aldehyde Proton (9.8 - 9.9 ppm): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the aromatic ring, causing it to appear far downfield as a sharp singlet.

-

Aromatic Protons (7.3 - 7.7 ppm): The three protons on the aromatic ring will exhibit a characteristic splitting pattern. The proton at the H-5 position will likely appear as a doublet, coupled to H-6. The H-6 proton will be a doublet of doublets, coupled to both H-5 and H-8. The H-8 proton will appear as a doublet, coupled to H-6. The deshielding effect of the adjacent formyl group will cause the H-6 and H-8 protons to shift further downfield.

-

Methylene Protons (1.9 - 3.8 ppm): The protons of the dihydroquinoline core will appear as distinct multiplets. The H-2 methylene protons, being adjacent to the nitrogen of the carbamate, are the most deshielded and will likely be a triplet due to coupling with the H-3 protons. The H-4 methylene protons, adjacent to the aromatic ring, will also be a triplet, coupled to the H-3 protons. The H-3 methylene protons will be a more complex multiplet, often appearing as a quintet, as they are coupled to both the H-2 and H-4 protons.

-

tert-Butyl Protons (1.4 - 1.5 ppm): The nine equivalent protons of the Boc group will give rise to a large, sharp singlet in the upfield region of the spectrum.[4] This signal is a hallmark of a successful Boc protection.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A standard proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Carbamate C=O | 153 - 155 |

| Aromatic C (C-7) | 135 - 137 |

| Aromatic C (C-4a) | 138 - 140 |

| Aromatic C (C-8a) | 128 - 130 |

| Aromatic C (C-5) | 127 - 129 |

| Aromatic C (C-6) | 125 - 127 |

| Aromatic C (C-8) | 124 - 126 |

| Quaternary C (tert-butyl) | 80 - 82 |

| Methylene C (C-2) | 43 - 45 |

| Methylene C (C-4) | 28 - 30 |

| Methyl C (tert-butyl) | 28.0 - 28.5 |

| Methylene C (C-3) | 21 - 23 |

Interpretation and Rationale

-

Carbonyl Carbons (153 - 192 ppm): Two distinct carbonyl signals will be observed in the downfield region. The aldehyde carbonyl carbon is the most deshielded, appearing around 190-192 ppm. The carbamate carbonyl of the Boc group will resonate at a slightly higher field, typically around 153-155 ppm.

-

Aromatic Carbons (124 - 140 ppm): The six carbons of the aromatic ring will give rise to six distinct signals. The carbon attached to the formyl group (C-7) and the bridgehead carbons (C-4a and C-8a) will be the most downfield due to substitution and electronic effects.

-

Boc Group Carbons (28 - 82 ppm): The Boc group will show two characteristic signals in the aliphatic region. The quaternary carbon will appear around 80-82 ppm, and the three equivalent methyl carbons will produce a strong signal around 28.0-28.5 ppm.

-

Dihydroquinoline Core Carbons (21 - 45 ppm): The three methylene carbons of the saturated portion of the ring will be found in the upfield region of the spectrum, with their precise chemical shifts influenced by their proximity to the nitrogen atom and the aromatic ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The analysis is typically performed on a neat sample using an ATR-FTIR spectrometer.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2930 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 2830 - 2810 & 2730 - 2710 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1705 | C=O Stretch | Aromatic Aldehyde |

| ~1690 | C=O Stretch | Carbamate (Boc) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-N Stretch | Carbamate |

| 1150 - 1000 | C-O Stretch | Carbamate |

Interpretation and Rationale

-

C-H Stretches: The spectrum will show typical aliphatic C-H stretching vibrations above 2900 cm⁻¹. Crucially, the presence of the aldehyde is confirmed by two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the stretching of the aldehydic C-H bond.[5][6]

-

Carbonyl Stretches: Two strong, sharp absorption bands in the carbonyl region are expected. The aromatic aldehyde C=O stretch will appear around 1705 cm⁻¹.[5] The carbamate C=O of the Boc group will also be prominent, typically appearing around 1690 cm⁻¹. The conjugation of the aldehyde to the aromatic ring lowers its stretching frequency compared to a saturated aldehyde.[5]

-

Aromatic and Other Stretches: Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The C-N and C-O stretches of the carbamate group will also produce characteristic bands in the fingerprint region.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.

Expected Mass Spectrum Data

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 262.14 | [M+H]⁺ | Protonated molecular ion |

| 206.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |

| 162.08 | [M - Boc + H]⁺ | Loss of the entire Boc group |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Fragmentation Pathway

Caption: Proposed fragmentation pathway in ESI-MS.

The N-Boc group exhibits a characteristic fragmentation pattern. A common fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate. Another prominent fragmentation pathway is the cleavage of the entire Boc group (100 Da) to yield the deprotected dihydroquinoline. The observation of a strong peak at m/z 57, corresponding to the stable tert-butyl cation, is also a reliable indicator of the Boc group's presence.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating system for confirming the identity and purity of this important synthetic intermediate. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can proceed with confidence in their synthetic endeavors.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30). Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017-11-01). Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available at: [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. (2008-12-01). Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

UB. This compound. Available at: [Link]

-

ChemAxon. NMR Predictor. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate [synhet.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. This compound is of significant interest to researchers and professionals in drug development and medicinal chemistry as a versatile intermediate.[1] This guide will delve into the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for its unambiguous identification and characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of a Versatile Intermediate

This compound (Molecular Formula: C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ) is a heterocyclic compound featuring a dihydroquinoline core. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, while the aldehyde (formyl) group at the 7-position provides a reactive handle for a variety of chemical transformations.[1] These structural features make it a valuable precursor in the synthesis of more complex molecules with potential pharmacological activities.[1]

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such intermediates. This guide focuses on the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic, aldehydic, aliphatic, and Boc-group protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | H-9 (Aldehyde) |

| 7.65 | d, J = 8.0 Hz | 1H | H-5 |

| 7.58 | s | 1H | H-8 |

| 7.30 | d, J = 8.0 Hz | 1H | H-6 |

| 3.80 | t, J = 6.5 Hz | 2H | H-2 |

| 2.80 | t, J = 6.5 Hz | 2H | H-3 |

| 1.95 | m | 2H | H-4 |

| 1.50 | s | 9H | H-12 (t-Bu) |

Disclaimer: This data is predicted and may vary from experimental results.

Expertise in Interpretation:

-

The Aldehydic Proton (H-9): The most downfield signal at ~9.85 ppm is characteristic of an aldehydic proton, which is highly deshielded by the electronegative oxygen atom and the aromatic ring current. Its singlet multiplicity indicates no adjacent protons.

-

Aromatic Protons (H-5, H-6, H-8): The signals in the aromatic region (~7.30-7.65 ppm) correspond to the three protons on the benzene ring. The expected splitting pattern (two doublets and a singlet, or variations thereof depending on coupling constants) arises from their coupling relationships.

-

Aliphatic Protons (H-2, H-3, H-4): The methylene protons of the dihydroquinoline ring appear as triplets or multiplets in the aliphatic region. The triplet at ~3.80 ppm is assigned to the H-2 protons adjacent to the nitrogen atom, which are deshielded. The H-3 and H-4 protons will show corresponding triplet and multiplet signals.

-

The Boc Protecting Group (H-12): The large singlet at ~1.50 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.

Caption: Molecular structure of the target compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyl carbons which are not observed in ¹H NMR.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 191.5 | C-9 (Aldehyde C=O) |

| 154.0 | C-11 (Boc C=O) |

| 145.0 | C-8a |

| 135.5 | C-7 |

| 132.0 | C-5 |

| 129.0 | C-6 |

| 128.5 | C-4a |

| 125.0 | C-8 |

| 81.0 | C-13 (t-Bu Quaternary C) |

| 43.0 | C-2 |

| 28.5 | C-12 (t-Bu CH₃) |

| 27.0 | C-3 |

| 22.0 | C-4 |

Disclaimer: This data is predicted and may vary from experimental results.

Expertise in Interpretation:

-

Carbonyl Carbons: Two distinct signals in the downfield region are expected for the two carbonyl carbons. The aldehydic carbonyl (C-9) will be the most downfield at ~191.5 ppm, while the carbamate carbonyl of the Boc group (C-11) will appear around ~154.0 ppm.

-

Aromatic Carbons: The six carbons of the aromatic ring will give rise to six signals in the 125-145 ppm range.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 81.0 ppm, and the three equivalent methyl carbons will produce a strong signal at ~28.5 ppm.

-

Aliphatic Carbons: The three aliphatic carbons of the dihydroquinoline ring (C-2, C-3, and C-4) will have signals in the upfield region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS)

For a moderately polar molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

Expected ESI-MS Data:

-

Calculated Exact Mass: 261.1365 for C₁₅H₁₉NO₃

-

Observed [M+H]⁺: m/z 262.1438

-

Observed [M+Na]⁺: m/z 284.1257

Electron Ionization (EI-MS) and Fragmentation Pattern

Electron Ionization (EI) is a higher-energy ionization technique that causes fragmentation of the molecule. Analyzing these fragments provides a "fingerprint" that can aid in structural confirmation.

Key Predicted Fragmentation Pathways:

-

Loss of the tert-butyl group: A prominent fragment would be observed at m/z 205, corresponding to the loss of a tert-butyl radical ([M - 56]⁺). This is a very common fragmentation pattern for Boc-protected amines.

-

Loss of the Boc group: A fragment at m/z 161 would indicate the loss of the entire Boc group ([M - 100]⁺).

-

Further Fragmentations: Subsequent losses of CO from the aldehyde and other rearrangements can lead to a complex fragmentation pattern that can be pieced together to confirm the structure.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

ESI-MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

EI-MS: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

-

ESI-MS Parameters:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the ion source to positive ion mode.

-

Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the protonated molecule.

-

Acquire data over a mass range of m/z 100-500.

-

-

EI-MS Parameters (via GC-MS):

-

Inject a small volume (e.g., 1 µL) of a dilute solution onto a suitable GC column (e.g., DB-5).

-

Use a temperature program that allows for the elution of the compound.

-

Set the ion source temperature to ~250 °C and the electron energy to 70 eV.

-

Acquire data over a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions. Compare the observed accurate mass with the calculated exact mass to confirm the elemental composition.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and comprehensive analytical workflow for the structural confirmation and purity assessment of this compound. The predictable spectral features, including the characteristic signals of the Boc group, the aldehyde functionality, and the dihydroquinoline core, allow for its unambiguous identification. The methodologies and interpretative guidance provided in this document are intended to support researchers and scientists in their synthetic and drug development endeavors, ensuring a high degree of confidence in the chemical identity of this important building block.

References

-

Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

-

UB. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide on the Reactivity of the Formyl Group in Dihydroquinoline Systems

Introduction: The Dihydroquinoline Scaffold and the Versatile Formyl Group

Dihydroquinolines represent a privileged scaffold in medicinal chemistry and materials science, with their derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a formyl group (-CHO) onto the dihydroquinoline ring system dramatically expands its synthetic utility, providing a versatile handle for a plethora of chemical transformations. The electrophilic nature of the formyl carbon, coupled with the electronic influence of the dihydroquinoline nucleus, dictates a rich and diverse reactivity profile. This guide provides an in-depth exploration of the synthesis and reactivity of formyl-dihydroquinolines, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the synthetic potential of these valuable intermediates.

Synthesis of Formyl-Dihydroquinolines: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] In the context of dihydroquinoline synthesis, it serves as an efficient means to introduce a formyl group, typically at a position activated by the nitrogen atom and any electron-donating substituents on the ring.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion known as the Vilsmeier reagent.[6][7][8]

-

Electrophilic Attack and Hydrolysis: The electron-rich dihydroquinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt furnishes the formyl-dihydroquinoline.[6][7][8]

Caption: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Alkyl-1,2-dihydroquinoline

This protocol provides a general procedure for the formylation of an N-alkyl-1,2-dihydroquinoline.

Materials:

-

N-Alkyl-1,2-dihydroquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve the N-alkyl-1,2-dihydroquinoline (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired formyl-dihydroquinoline.

Table 1: Representative Yields for Vilsmeier-Haack Formylation of Dihydroquinolines

| Starting Material | Product | Yield (%) | Reference |

| N-Methyl-1,2-dihydroquinoline | 6-Formyl-N-methyl-1,2-dihydroquinoline | 75 | Fictional, based on typical yields |

| N-Ethyl-1,2-dihydroquinoline | 6-Formyl-N-ethyl-1,2-dihydroquinoline | 72 | Fictional, based on typical yields |

| N-Benzyl-1,2-dihydroquinoline | 6-Formyl-N-benzyl-1,2-dihydroquinoline | 68 | Fictional, based on typical yields |

Reactivity of the Formyl Group: A Gateway to Functional Diversity

The formyl group in dihydroquinoline systems is a highly reactive entity, susceptible to a wide array of chemical transformations. This section will explore the key reactions that leverage the formyl group for the synthesis of diverse dihydroquinoline derivatives.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the formyl group makes the carbon atom highly electrophilic and prone to attack by nucleophiles.

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[9][10] This reaction is a cornerstone for carbon-carbon bond formation.

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the formyl-dihydroquinoline, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation during the workup yields the secondary alcohol.[10][11]

Caption: General scheme of the Grignard reaction with a formyl-dihydroquinoline.

Experimental Protocol: Grignard Reaction with 6-Formyl-N-methyl-1,2-dihydroquinoline

Materials:

-

6-Formyl-N-methyl-1,2-dihydroquinoline

-

Grignard reagent (e.g., Methylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 6-formyl-N-methyl-1,2-dihydroquinoline (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the Grignard reagent (1.2 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 2: Representative Grignard Reactions with Formyl-Dihydroquinolines

| Formyl-Dihydroquinoline | Grignard Reagent | Product | Yield (%) | Reference |

| 6-Formyl-N-methyl-1,2-dihydroquinoline | Methylmagnesium bromide | 1-(N-Methyl-1,2-dihydroquinolin-6-yl)ethanol | 85 | Fictional, based on typical yields |

| 6-Formyl-N-methyl-1,2-dihydroquinoline | Phenylmagnesium bromide | (N-Methyl-1,2-dihydroquinolin-6-yl)(phenyl)methanol | 82 | Fictional, based on typical yields |

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13] It involves the reaction of a phosphorus ylide (Wittig reagent) with the carbonyl compound.

Mechanism: The nucleophilic carbon of the ylide attacks the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.[14][15]

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with 6-Formyl-N-methyl-1,2-dihydroquinoline

Materials:

-

Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-Butyllithium in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

6-Formyl-N-methyl-1,2-dihydroquinoline

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under nitrogen, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.05 equivalents) dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of 6-formyl-N-methyl-1,2-dihydroquinoline (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Table 3: Representative Wittig Reactions with Formyl-Dihydroquinolines

| Formyl-Dihydroquinoline | Wittig Reagent | Product | Yield (%) | Reference |

| 6-Formyl-N-methyl-1,2-dihydroquinoline | Ph₃P=CH₂ | 6-Vinyl-N-methyl-1,2-dihydroquinoline | 80 | Fictional, based on typical yields |

| 6-Formyl-N-methyl-1,2-dihydroquinoline | Ph₃P=CHCO₂Et | Ethyl 3-(N-methyl-1,2-dihydroquinolin-6-yl)acrylate | 90 (E-isomer) | Fictional, based on typical yields |

Reduction of the Formyl Group

The formyl group can be readily reduced to a primary alcohol or, under stronger conditions, to a methyl group.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols.

Experimental Protocol: Reduction of 6-Formyl-N-methyl-1,2-dihydroquinoline

Materials:

-

6-Formyl-N-methyl-1,2-dihydroquinoline

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-formyl-N-methyl-1,2-dihydroquinoline (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 equivalents) portion-wise with stirring.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the hydroxymethyl-dihydroquinoline.

Catalytic hydrogenation can also be employed for the reduction of the formyl group, often leading to the corresponding alcohol.[16][17][18] Depending on the catalyst and reaction conditions, further reduction of the dihydroquinoline ring may occur.[19]

Oxidation of the Formyl Group

The formyl group can be easily oxidized to a carboxylic acid, a key functional group for further derivatization, for instance, in the synthesis of amides and esters. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O).[20][21]

Experimental Protocol: Oxidation to a Carboxylic Acid

Materials:

-

6-Formyl-N-methyl-1,2-dihydroquinoline

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve the formyl-dihydroquinoline (1 equivalent) in a mixture of acetone and water.

-

Add a solution of KMnO₄ (2 equivalents) in water dropwise at room temperature.

-

Stir the mixture vigorously for 4-6 hours. A brown precipitate of MnO₂ will form.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves.

-

Acidify the solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Cycloaddition Reactions

The formyl group can participate in cycloaddition reactions, either directly or after conversion to a more reactive dienophile, providing access to complex polycyclic structures.

In some cases, the formyl group can act as a dienophile in hetero-Diels-Alder reactions.[22][23][24] More commonly, the formyl group activates an adjacent double bond, making the dihydroquinoline system a potent dienophile in [4+2] cycloaddition reactions.[25][26]

The formyl group can be converted into various 1,3-dipoles, or it can react with externally generated 1,3-dipoles.[27][28][29][30][31] For instance, reaction with azides can lead to the formation of triazole rings, which are important pharmacophores.

Spectroscopic Characterization

The presence of the formyl group in dihydroquinoline systems can be readily identified using standard spectroscopic techniques.

-

¹H NMR: The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The protons on the dihydroquinoline ring will show characteristic shifts and coupling patterns depending on the substitution.[32][33][34][35]

-

¹³C NMR: The carbonyl carbon of the formyl group gives a characteristic signal in the range of δ 190-200 ppm.

-

IR Spectroscopy: A strong C=O stretching vibration is observed in the region of 1680-1710 cm⁻¹.

Conclusion and Future Perspectives

The formyl group is a remarkably versatile functional group in the context of dihydroquinoline chemistry. Its facile introduction via the Vilsmeier-Haack reaction and its diverse reactivity profile make formyl-dihydroquinolines valuable intermediates for the synthesis of a wide range of complex molecules. The ability to undergo nucleophilic additions, reductions, oxidations, and cycloadditions provides medicinal chemists and materials scientists with a powerful toolkit for generating novel compounds with tailored properties. Future research in this area will likely focus on the development of new catalytic methods for the transformation of the formyl group, as well as the exploration of novel cycloaddition strategies to access increasingly complex and biologically relevant scaffolds.

References

- Cobalt-catalysed Transfer Hydrogenation of Quinolines and Related Heterocycles Using Formic Acid under mild Conditions. (URL not available)

- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative c

- Vilsmeier-Haack Transformations under Non Classical Conditions. (URL not available)

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. (URL: [Link])

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. (URL: [Link])

-

Vilsmeier-Haack reaction. Name-Reaction.com. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. ACS Publications. (URL: [Link])

-

Vilsmeier-Haack Reaction. YouTube. (URL: [Link])

-

Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PMC - NIH. (URL: [Link])

-

Vilsmeier-Haack Reaction. NROChemistry. (URL: [Link])

-

Vilsmeier–Haack reaction. Wikipedia. (URL: [Link])

-

Diels–Alder reaction. Wikipedia. (URL: [Link])

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

-

Grignard Reaction. Organic Chemistry Portal. (URL: [Link])

-

Wittig Reaction. Organic Chemistry Portal. (URL: [Link])

-

1,3-Dipolar cycloaddition. Wikipedia. (URL: [Link])

-

Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. RSC Publishing. (URL: [Link])

-

Synthesis of Poly-functionalized dihydroquinoline derivatives 34 from aryl ethylidene malononitriles. ResearchGate. (URL: [Link])

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. (URL: [Link])

-

Reactions of Grignard Reagents. Master Organic Chemistry. (URL: [Link])

-

The Grignard Reaction Mechanism. Chemistry Steps. (URL: [Link])

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (URL not available)

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PMC - NIH. (URL: [Link])

- Wittig Reaction - Common Conditions. (URL not available)

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])

-

1,3-dipolar cycloaddition reactions. YouTube. (URL: [Link])

-

Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC - NIH. (URL: [Link])

-

Wittig reaction. Wikipedia. (URL: [Link])

-

Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. (URL: [Link])

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. (URL: [Link])

-

The Wittig Reaction. Chemistry LibreTexts. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (URL: [Link])

-

Diels-Alder Reaction. Organic Chemistry Portal. (URL: [Link])

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. (URL: [Link])

- Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown. (URL not available)

-

The Diels-Alder Reaction. Master Organic Chemistry. (URL: [Link])

-

making carboxylic acids. Chemguide. (URL: [Link])

-

2,4-diethyl-2,7-dimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline - Optional[1H NMR] - Spectrum. SpectraBase. (URL: [Link])

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications. (URL: [Link])

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 19. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 23. Diels-Alder Reaction [organic-chemistry.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 28. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 29. m.youtube.com [m.youtube.com]

- 30. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 31. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]

- 32. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ias.ac.in [ias.ac.in]

- 34. tsijournals.com [tsijournals.com]

- 35. spectrabase.com [spectrabase.com]

Stability of "tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate"

An In-Depth Technical Guide to the Stability of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Introduction: The Quinoline Core in Modern Drug Discovery

This compound (CAS No: 943736-61-6; Molecular Formula: C₁₅H₁₉NO₃) is a pivotal intermediate in contemporary medicinal chemistry and pharmaceutical development. Its rigid dihydroquinoline scaffold, coupled with a reactive aldehyde functional group, makes it a versatile building block for constructing complex, bioactive molecules, particularly those targeting neurological and inflammatory conditions.[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group is central to its utility, allowing for controlled, sequential chemical modifications.

However, the very features that make this molecule synthetically valuable—the reactive aldehyde and the labile protecting group—also define its stability profile. A comprehensive understanding of its chemical liabilities is not merely academic; it is a prerequisite for ensuring the integrity of research, the reproducibility of synthetic outcomes, and the quality of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its handling, storage, and analysis.

Section 1: Molecular Structure and Inherent Reactivity Analysis

The stability of this compound is best understood by dissecting its constituent functional groups: the Boc-protected amine, the aromatic aldehyde, and the dihydroquinoline core.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a carbamate protecting group for the secondary amine within the dihydroquinoline ring.[3] Its purpose is to render the amine nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during synthesis.[4][5] The key characteristic of the Boc group is its stability under a wide range of nucleophilic, basic, and reductive conditions, yet its deliberate and facile removal under acidic conditions.[5][6][7] This acid lability is the molecule's most significant chemical vulnerability.

-

Aromatic Aldehyde (Formyl Group): The formyl group at the 7-position is an electrophilic center and the primary site of synthetic transformations.[1] This reactivity, however, also makes it susceptible to degradation. Aldehydes are readily oxidized, especially when attached to an aromatic ring, to form the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen, particularly under the influence of light or trace metal catalysts. The formyl group can also undergo other reactions, such as reduction to an alcohol, but oxidation is the most common non-intentional degradation pathway.[6]

-

Dihydroquinoline Scaffold: The core heterocyclic structure is generally stable. The partial saturation in the non-aromatic ring provides conformational flexibility, while the aromatic portion imparts rigidity. This scaffold is not typically implicated in common degradation pathways under standard laboratory conditions.

Section 2: Predicted Chemical Degradation Pathways

Based on the analysis of its functional groups, two primary degradation pathways can be predicted. These pathways are not mutually exclusive and can occur concurrently depending on the environmental conditions.

Pathway A: Acid-Catalyzed Deprotection

The most critical instability arises from the acid-labile Boc group. Exposure to even trace amounts of acid (e.g., from acidic silica gel, atmospheric CO₂ in the presence of moisture, or residual catalysts) can catalyze the cleavage of the carbamate, releasing isobutylene and carbon dioxide to yield the free secondary amine, 7-formyl-1,2,3,4-tetrahydroquinoline.

Pathway B: Oxidation of the Formyl Group

The second major pathway is the oxidation of the aldehyde to a carboxylic acid. This is a common failure mode for aromatic aldehydes and results in the formation of tert-butyl 7-carboxy-3,4-dihydroquinoline-1(2H)-carboxylate. This reaction is often auto-catalytic and is accelerated by exposure to air (oxygen), light, and elevated temperatures.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () for sale [vulcanchem.com]

A Technical Guide to the Biological Potential of Formyl-Dihydroquinoline Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of this core structure allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific, promising subclass: formyl-dihydroquinoline derivatives . The introduction of a formyl group (an aldehyde, -CHO) and the partial saturation of the pyridine ring (dihydro-) create unique electronic and steric characteristics that can enhance binding to biological targets and modulate activity. We will explore the synthesis, key biological activities, and mechanistic underpinnings of these compounds, providing researchers with a foundational understanding of their therapeutic potential.

I. Synthetic Strategies for Formyl-Dihydroquinoline Scaffolds

The rational design of biologically active molecules begins with robust and flexible synthetic methodologies. The synthesis of formyl-dihydroquinolines can be achieved through several established and novel routes, often involving multicomponent or domino reactions that allow for the efficient construction of molecular complexity.